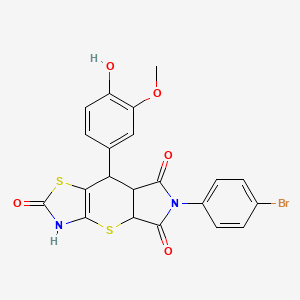
C21H15BrN2O5S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 2-(2-(4-chlorophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate
- (E)-methyl 2-(2-(4-fluorophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The uniqueness of (E)-methyl 2-(2-(4-bromophenyl)-3-(hydroxy(thiophen-2-yl)methylene)-4,5-dioxopyrrolidin-1-yl)-4-methylthiazole-5-carboxylate lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to similar compounds with different halogen substitutions .
Properties
Molecular Formula |
C21H15BrN2O5S2 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
11-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C21H15BrN2O5S2/c1-29-13-8-9(2-7-12(13)25)14-15-17(30-18-16(14)31-21(28)23-18)20(27)24(19(15)26)11-5-3-10(22)4-6-11/h2-8,14-15,17,25H,1H3,(H,23,28) |
InChI Key |
UBCBUPVTRIWICX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















